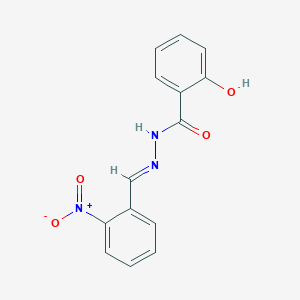

2-羟基-N'-(2-硝基亚苄基)苯甲酰腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide" is a hydrazone compound characterized by its unique structural features which include a hydrazide group bonded to a benzene ring substituted with hydroxy and nitro groups. These compounds are known for their diverse chemical properties and potential applications in various fields including catalysis and materials science.

Synthesis Analysis

The synthesis of compounds similar to "2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide" often involves the condensation of hydrazides with aldehydes or ketones. For instance, Lei et al. (2011) synthesized related hydrazone compounds and characterized them using single-crystal X-ray diffraction, showcasing the structural complexity and diversity of these molecules (Lei et al., 2011).

Molecular Structure Analysis

The molecular structure of hydrazone compounds, including "2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide," has been extensively studied using X-ray crystallography. These studies reveal that the compounds often crystallize in monoclinic space groups with intricate hydrogen bonding patterns stabilizing the crystal structure (Lei et al., 2011).

Chemical Reactions and Properties

Hydrazone compounds exhibit a variety of chemical reactions, primarily due to the reactivity of the hydrazone moiety. These reactions include cyclization, condensation, and as components in complex formation. The presence of substituent groups like nitro and hydroxy can significantly affect the chemical behavior of these compounds (Lei et al., 2011).

科学研究应用

催化应用

2-羟基-N'-(2-硝基亚苄基)苯甲酰腙的相关化合物已被研究其催化性能。例如,源自类似化合物的 Ni(II)-芳酰腙配合物对无溶剂硝基醛醇缩合反应表现出显着的催化活性,展示了它们在绿色化学和有机合成中的潜力 (Sutradhar、Barman、Pombeiro 和 Martins,2019 年)。

抗菌活性

源自苯甲酰腙的腙化合物,包括具有硝基亚苄基取代基的化合物,已证明具有抗菌性能。它们对包括金黄色葡萄球菌和大肠杆菌在内的各种细菌菌株的有效性表明它们作为开发新型抗菌剂的模板的潜力 (Lei、Li、Fu、Guan 和 Tan,2015 年)。此外,它们以氢键和 π-π 堆积相互作用为特征的晶体结构有助于理解它们的生物活性并针对特定应用优化它们的性能。

结构化学

对 2-羟基-N'-(2-硝基亚苄基)苯甲酰腙相关化合物的研究延伸到它们的结构化学,提供了对其分子构型和稳定性的见解。晶体学研究阐明了这些化合物的构型,表明它们通常在 C=N 双键周围表现出反式构型,这可能影响它们的反应性和与生物靶标的相互作用 (Ma,2013 年)。这种结构信息对于功能材料和生物活性分子的设计至关重要。

生物活性

除了它们的抗菌潜力之外,2-羟基-N'-(2-硝基亚苄基)苯甲酰腙的某些衍生物还显示出有希望的抗氧化和抗菌活性。这归因于这些化合物的结构特征,例如羟基和硝基的存在,它们可能与生物系统发生有利的相互作用。例如,这些化合物的抗菌和抗氧化活性已通过各种检测得到证实,表明它们在药物应用和生物活性材料中的潜力 (Ji 等,2013 年)。

分子逻辑门和传感器

2-羟基-N'-(2-硝基亚苄基)苯甲酰腙衍生物的多功能性扩展到它们在分子逻辑门和传感器开发中的应用。某些衍生物已被探索其作为金属离子化学传感器的能力,证明了结合后荧光或比色反应的变化。这突出了它们在需要选择性和灵敏离子检测的分析化学和环境监测中的潜力 (Manna、Mondal、Rout 和 Patra,2018 年)。

属性

IUPAC Name |

2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13-8-4-2-6-11(13)14(19)16-15-9-10-5-1-3-7-12(10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMOTXHAHYVGIB-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)

![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)

![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)

![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)